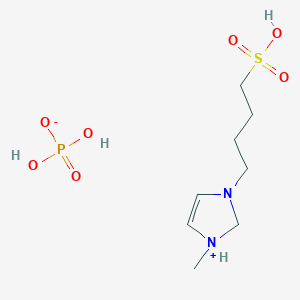
dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is a chemical compound with the molecular formula C8H19N2O7PS. It is known for its unique structure, which includes both a phosphate group and a sulfonic acid group attached to an imidazolium ring. This compound is of interest in various fields of chemistry and industry due to its versatile properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized by reacting 1-methylimidazole with an appropriate alkylating agent.
Attachment of the Sulfonic Acid Group: The sulfonic acid group is introduced by reacting the imidazolium compound with a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the sulfonation and phosphorylation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities.
化学反应分析
Types of Reactions
Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphate or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced imidazolium compounds.
Substitution: Formation of substituted imidazolium derivatives.
科学研究应用
Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biochemical effects.
Modulate Receptor Function: By interacting with cell surface receptors, it can modulate signal transduction pathways, affecting cellular responses.
相似化合物的比较
Similar Compounds
- 1-hexyl-3-methylimidazolium dihydrogen phosphate
- 1-butylsulfonic-3-methylimidazolium dihydrogen phosphate
Uniqueness
Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is unique due to the presence of both a phosphate and a sulfonic acid group attached to the imidazolium ring. This dual functionality imparts distinct chemical and physical properties, making it more versatile compared to similar compounds.
属性
CAS 编号 |
920537-20-8 |
|---|---|
分子式 |
C8H19N2O7PS |
分子量 |
318.29 g/mol |
IUPAC 名称 |
dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H16N2O3S.H3O4P/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-5(2,3)4/h5-6H,2-4,7-8H2,1H3,(H,11,12,13);(H3,1,2,3,4) |
InChI 键 |
XHXCHGWUEXUZEX-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CN(C=C1)CCCCS(=O)(=O)O.OP(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


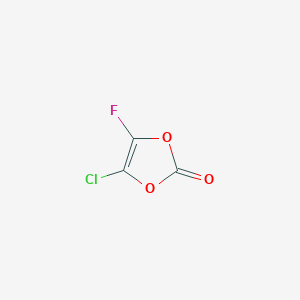
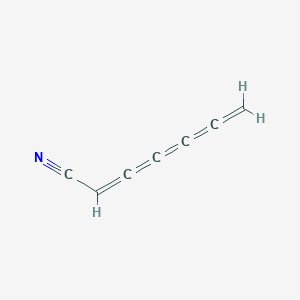

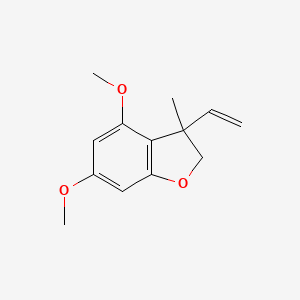


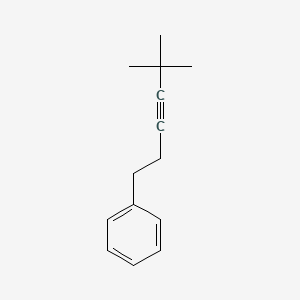
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
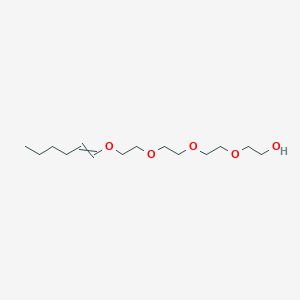
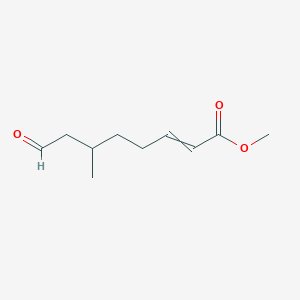
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

